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2-(Fluoromethyl)phenol

Cat. No.: B14557311
CAS No.: 62037-87-0
M. Wt: 126.13 g/mol
InChI Key: AYHHDHPNVPMCIO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Phenols in Chemical Science

Fluorinated phenols are a class of organic compounds that have demonstrated considerable importance across various scientific disciplines. The incorporation of fluorine into a phenol (B47542) molecule can dramatically alter its physical, chemical, and biological properties. ontosight.ai Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and permeability, making these compounds valuable in medicinal chemistry and drug discovery. chinesechemsoc.orgtandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn

The applications of fluorinated phenols extend to polymer chemistry, where they can be used as monomers to create polymers with enhanced thermal and chemical resistance. ontosight.ai They also serve as crucial intermediates and building blocks in the synthesis of a wide array of other organic compounds, including agrochemicals and specialty materials. chemimpex.comchemimpex.com Research has shown that the strategic placement of fluorine atoms on a phenol ring can lead to compounds with potential antimicrobial and antifungal properties. ontosight.aiontosight.ai

Overview of Research Trajectories for Monofluoromethylated Aromatic Systems

In recent years, the introduction of a monofluoromethyl (CH₂F) group into aromatic systems has become a significant area of research. researchgate.net The monofluoromethyl group is considered a bioisostere of methyl and hydroxymethyl groups, meaning it can often replace these groups in biologically active molecules to improve their properties without significantly altering their shape. rsc.org This strategy is attractive in drug development for enhancing metabolic stability and efficacy. researchgate.netresearchgate.net

Research in this area focuses on developing new and efficient methods for monofluoromethylation. mdpi.com While trifluoromethylation and difluoromethylation have been more extensively studied, monofluoromethylation presents unique challenges and opportunities. mdpi.com Current research trajectories include the development of novel reagents and catalytic systems for direct monofluoromethylation of aromatic compounds, including phenols. rsc.orgchemrevlett.com These efforts aim to create more practical, cost-effective, and environmentally friendly synthetic routes. cas.cn

Structural Context of 2-(Fluoromethyl)phenol within Organofluorine Chemistry

This compound is a specific example of a monofluoromethylated aromatic compound. Its structure consists of a phenol ring with a monofluoromethyl group attached at the ortho position (position 2) relative to the hydroxyl group. This specific arrangement of functional groups dictates its chemical reactivity and potential applications.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound445-31-8C₇H₇FO126.13
4-Amino-2-(fluoromethyl)phenolC₇H₈FNO141.14 nih.gov
2-Fluoro-5-(trifluoromethyl)phenol141483-15-0 cymitquimica.comC₇H₄F₄O cymitquimica.com180.10 chemimpex.com
2-Methyl-6-(trifluoromethyl)phenol124837-37-2C₈H₇F₃O176.14
2-Methyl-3-(trifluoromethyl)phenol934180-47-9 fluorochem.co.ukC₈H₇F₃O fluorochem.co.uk176.14 fluorochem.co.uk
2-Nitro-4-(trifluoromethyl)phenolC₇H₄F₃NO₃223.11
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol116640-09-6 smolecule.comC₇H₃ClF₄O smolecule.com214.54 smolecule.com
2-Chloro-4-(trifluoromethyl)phenolC₇H₄ClF₃O212.55

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO B14557311 2-(Fluoromethyl)phenol CAS No. 62037-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62037-87-0

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

IUPAC Name

2-(fluoromethyl)phenol

InChI

InChI=1S/C7H7FO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2

InChI Key

AYHHDHPNVPMCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CF)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Fluoromethyl Phenol

Strategies for Regioselective Synthesis of 2-(Fluoromethyl)phenol

Achieving regioselectivity in the synthesis of this compound is paramount, ensuring the fluoromethyl moiety is introduced specifically at the ortho position relative to the hydroxyl group. Several distinct approaches have been developed to address this challenge.

Precursor Functionalization Approaches

One of the most direct methods for synthesizing this compound involves the chemical modification of readily available ortho-substituted phenolic precursors. This strategy leverages a pre-existing functional group at the target position, which can be converted into a fluoromethyl group.

A primary precursor for this approach is 2-hydroxybenzyl alcohol (salicyl alcohol). chemicalbook.com The synthesis pathway involves the conversion of the benzylic hydroxyl group into a better leaving group, followed by nucleophilic substitution with a fluoride (B91410) ion source. Deoxyfluorinating agents are commonly employed for this transformation. This method's success hinges on the selective reaction of the benzylic alcohol over the phenolic hydroxyl group, which can often be achieved by careful selection of reagents and reaction conditions.

Another viable precursor is salicylaldehyde. This approach typically involves the reduction of the aldehyde to the corresponding 2-hydroxybenzyl alcohol, which then proceeds as described above. Alternatively, more direct conversions of the aldehyde to the fluoromethyl group may be possible, though these are less commonly reported. The use of non-aromatic precursors, such as α-diazocyclohexenones, has also been explored for the regioselective synthesis of ortho-fluorophenols, representing an innovative route that avoids direct substitution on the phenol (B47542) ring. nih.gov

PrecursorGeneral TransformationKey ReagentsReference
2-Hydroxybenzyl AlcoholDeoxyfluorination of benzylic -OHDeoxyfluorinating agents (e.g., DAST, Deoxo-Fluor) researchgate.net
SalicylaldehydeReduction to alcohol, then deoxyfluorination1. Reducing agent (e.g., NaBH4) 2. Deoxyfluorinating agent google.com
α-DiazocyclohexenonesHalofluorination, elimination, and tautomerizationSelectfluor™, Et3N•3HF nih.gov

Directed Ortho-Metalation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgwku.edu In the context of phenols, the hydroxyl group itself is a potent DMG, but its acidic proton interferes with the strongly basic organolithium reagents used for metalation. Therefore, the phenolic hydroxyl group is typically protected with a removable group that retains the ortho-directing ability. epfl.ch

The general process involves:

Protection: The phenolic -OH group is converted into a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate (B1207046). epfl.chnih.gov The carbamate group, particularly -OCONEt2, is recognized as one of the most powerful DMGs. nih.gov

Lithiation: The protected phenol is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures (-78 °C). The base selectively abstracts a proton from the ortho position, guided by chelation with the heteroatom of the DMG, forming an aryllithium intermediate. wikipedia.org

Electrophilic Quenching: The aryllithium species is then quenched with an electrophilic monofluoromethylating agent. While specific examples for the synthesis of this compound are not extensively detailed, suitable electrophiles would include reagents like fluoroiodomethane (B1339756) (CH2FI).

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to reveal the free phenolic hydroxyl group, yielding the final this compound product.

This methodology offers high regioselectivity, as the functionalization is dictated by the position of the directing group. researchgate.netuwindsor.ca

Advanced Fluoromethylation Reagents and Protocols

The development of novel and efficient monofluoromethylating agents has significantly advanced the synthesis of fluoromethylated compounds. nih.gov These reagents can be classified based on their reactivity as electrophilic, nucleophilic, or radical monofluoromethylating agents. nih.govchinesechemsoc.org

Direct C-H fluoromethylation of phenol would theoretically be the most atom-economical approach. However, this is challenging due to the high reactivity of the phenol ring towards electrophiles, which often leads to a mixture of ortho and para isomers, as well as potential O-alkylation. wikipedia.org

For regioselective synthesis, these advanced reagents are best paired with strategies like DoM. Some key classes of modern monofluoromethylating reagents include:

Fluoromethyl Halides: Fluoroiodomethane (CH2FI), fluorobromomethane (CH2FBr), and fluorochloromethane (CH2FCl) are classical electrophilic reagents used under basic conditions. chemrevlett.com They react with phenoxides to primarily yield O-alkylated products (monofluoromethoxy arenes), but their use in C-alkylation of pre-formed aryl anions (from DoM) is a key application. chemrevlett.comchemrevlett.com

Sulfonium Ylides: Reagents such as S-(monofluoromethyl)sulfonium ylides have emerged as effective electrophilic monofluoromethylating agents. They are often more stable and easier to handle than gaseous fluoromethyl halides and can be used to fluoromethylate a variety of nucleophiles. researchgate.net

Radical Precursors: Reagents like CH2FSO2Na (developed by Hu et al.) and (CH2FSO2)2Zn (developed by Baran et al.) serve as sources for the monofluoromethyl radical (•CH2F), enabling novel reaction pathways. chinesechemsoc.org

Reagent ClassExample(s)TypeTypical Application
Fluoromethyl HalidesCH2FI, CH2FBr, CH2FClElectrophilicQuenching of aryl anions; O-alkylation of phenols
Sulfonium Salts/YlidesS-monofluoromethyl-S-phenyl-sulfonium saltsElectrophilicC- and heteroatom-fluoromethylation
Radical PrecursorsCH2FSO2Na, (CH2FSO2)2ZnRadicalRadical-mediated C-H fluoromethylation

Derivatization Reactions of this compound

The chemical reactivity of this compound is governed by its two principal functional groups: the aromatic ring activated by the hydroxyl group, and the phenolic hydroxyl group itself.

Electrophilic Aromatic Substitution Reactions

The phenol ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong electron-donating and activating nature of the hydroxyl group. byjus.com The -OH group is a powerful ortho, para-director. Conversely, the -CH2F group at the ortho position exerts a mild deactivating effect through induction due to the electronegativity of fluorine.

In EAS reactions of this compound, the directing effect of the substituents must be considered:

The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6).

The fluoromethyl group is weakly deactivating and generally considered a meta-director relative to itself, which would direct to the C3 and C5 positions.

The powerful activating and directing effect of the hydroxyl group overwhelmingly dominates the weaker influence of the fluoromethyl group. Therefore, electrophilic substitution is expected to occur primarily at the C4 (para) and C6 (ortho) positions. The steric bulk of the -CH2F group at the C2 position may slightly favor substitution at the less hindered C4 position.

Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commlsu.ac.in

ReactionReagent(s)Expected Major Product(s)
NitrationDilute HNO32-(Fluoromethyl)-4-nitrophenol and 2-(Fluoromethyl)-6-nitrophenol
BrominationBr2 in CCl44-Bromo-2-(fluoromethyl)phenol and 2-Bromo-6-(fluoromethyl)phenol
SulfonationConc. H2SO4 (low temp.)3-(Fluoromethyl)-4-hydroxybenzenesulfonic acid
SulfonationConc. H2SO4 (high temp.)5-(Fluoromethyl)-2-hydroxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl35-(Fluoromethyl)-2-hydroxyacetophenone

Nucleophilic Substitution Reactions on the Phenolic Moiety

The phenolic hydroxyl group is nucleophilic and can undergo a variety of substitution reactions, typically after deprotonation to the more nucleophilic phenoxide ion. libretexts.org The presence of the ortho-fluoromethyl group is not expected to significantly hinder these reactions electronically, although minor steric effects are possible.

Key reactions involving the phenolic moiety include:

Etherification (Williamson Ether Synthesis): Treatment of this compound with a base (e.g., NaOH, K2CO3) generates the corresponding sodium or potassium phenoxide. This anion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether, such as 1-(fluoromethyl)-2-methoxybenzene.

Esterification (Schotten-Baumann Reaction): The phenoxide ion readily reacts with acyl chlorides or acid anhydrides to form phenyl esters. For example, reaction with benzoyl chloride in the presence of aqueous base yields 2-(fluoromethyl)phenyl benzoate. wikipedia.org

Conversion to Aryl Sulfonates: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, yields the corresponding sulfonate ester (e.g., 2-(fluoromethyl)phenyl tosylate). These sulfonate esters are excellent leaving groups in subsequent nucleophilic aromatic substitution reactions. acs.org

These transformations provide a versatile handle for further molecular elaboration, converting the phenolic hydroxyl group into a range of other functional groups.

Functional Group Interconversions at the Fluoromethyl Group

The fluoromethyl group, a benzylic fluoride, is characterized by a strong carbon-fluorine (C-F) bond, which is the strongest carbon-halogen bond. nih.gov This inherent strength often renders the fluorine atom a poor leaving group under standard nucleophilic substitution conditions, making the fluoromethyl group relatively inert compared to its benzylic chloride, bromide, or iodide counterparts. nih.gov

However, recent advancements in organic synthesis have demonstrated that the C-F bond of benzylic fluorides can be activated to undergo nucleophilic substitution. This activation is typically achieved using protic activators that can engage in hydrogen bonding with the fluorine atom, thereby facilitating its departure as a leaving group. nih.gov For instance, solvents like hexafluoroisopropanol (HFIP) or the use of optimally coordinated triols have been successful in promoting such reactions. nih.gov

Potential interconversions for the fluoromethyl group in this compound, based on the reactivity of general benzyl (B1604629) fluorides, could include:

Conversion to other halides: While less common, displacement of fluoride by other halides (Finkelstein-type reaction) is challenging but may be possible under specific conditions.

Conversion to alcohols, ethers, and esters: Nucleophilic substitution with oxygen nucleophiles (e.g., water, alcohols, carboxylates) can be facilitated by C-F bond activation strategies to yield the corresponding benzylic alcohol, ether, or ester.

Conversion to amines and azides: Nitrogen nucleophiles can also displace the activated fluoride to form benzylic amines or azides.

Carbon-carbon bond formation: Friedel-Crafts-type reactions with arenes or reactions with other carbon nucleophiles can lead to the formation of new C-C bonds at the benzylic position, again requiring activation of the C-F bond. nih.gov

The success and rate of these transformations would be highly dependent on the specific reaction conditions, the nature of the nucleophile, and the method used for C-F bond activation. The ortho-hydroxyl group in this compound could potentially act as an intramolecular hydrogen-bond donor, influencing the reactivity of the adjacent fluoromethyl group, a factor not present in simple benzyl fluoride.

Mechanistic Studies of this compound Synthesis and Transformation Pathways

Reaction Kinetic Investigations

For the functional group interconversions at the fluoromethyl position, kinetic studies would be essential to determine the reaction order and the influence of various factors such as substrate concentration, nucleophile strength, and activator concentration. Based on studies of benzyl fluoride derivatives, the kinetics of nucleophilic substitution reactions at the benzylic carbon can vary.

Depending on the conditions and the nucleophile, the mechanism could follow different pathways:

SN2-like mechanism: In cases involving strong nucleophiles and effective hydrogen-bond donors, the reaction often proceeds via an associative SN2-like pathway. This would result in an inversion of configuration if a chiral center were present. nih.gov A kinetic study would likely show a second-order rate law, dependent on the concentrations of both the benzyl fluoride substrate and the nucleophile.

SN1-like mechanism: With weaker nucleophiles and strong C-F bond activators (like strong hydrogen-bond donors), the reaction may proceed through a more dissociative, SN1-like mechanism. This pathway would involve the formation of a benzylic carbocation intermediate. nih.gov The kinetics for such a reaction would be expected to be first-order, primarily dependent on the concentration of the substrate and the activator, as the ionization of the C-F bond would be the rate-determining step.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the precise reaction mechanism. For transformations involving the fluoromethyl group of compounds like this compound, several potential intermediates could be proposed based on analogous systems.

In an SN1-type pathway, the key intermediate would be the 2-(hydroxy)benzyl cation . The stability of this carbocation would be influenced by the electronic effects of the hydroxyl group on the aromatic ring. This intermediate could be trapped or detected using spectroscopic methods under the reaction conditions.

In hydrogen-bond-mediated C-F activation, the initial intermediate is a complex between the fluoromethyl group and the hydrogen-bond donor (e.g., HFIP). This interaction polarizes the C-F bond and facilitates its cleavage. nih.gov

For reactions proceeding via an SN2 mechanism, a pentacoordinate transition state would be involved rather than a distinct intermediate. Computational studies are often employed to model the structure and energy of such transition states.

It is important to reiterate that these discussions are based on the general behavior of benzyl fluorides. Specific experimental studies on this compound are required to confirm these potential pathways and intermediates.

Degradation Pathways and Environmental Fate Research of 2 Fluoromethyl Phenol

Hydrolysis Kinetics and Mechanisms of 2-(Fluoromethyl)phenol

The hydrolysis of fluorinated phenols can be a key degradation pathway in aqueous environments. Research on 2-(trifluoromethyl)phenol (B147641) provides insights into the potential hydrolytic behavior of this compound.

Studies on 2-(trifluoromethyl)phenol indicate that its hydrolysis is significantly influenced by pH. The rate of hydrolysis is favored at higher pH levels, suggesting that the deprotonation of the phenolic hydroxyl group plays a role in the reaction mechanism. This process is characteristic of compounds with a trifluoromethyl group attached to a benzene (B151609) ring. The hydrolysis follows pseudo-first-order kinetics, and for 2-(trifluoromethyl)phenol, an activation energy of 25.1 kcal mol-1 has been estimated from an Arrhenius diagram. At 37°C and a pH of 7.4, the half-life of 2-(trifluoromethyl)phenol was determined to be 6.9 hours. acs.orgnih.gov It is plausible that this compound would also exhibit pH-dependent hydrolysis, although the rate and activation energy would likely differ due to the different nature of the fluoromethyl group compared to the trifluoromethyl group.

Photochemical Degradation of this compound

Photochemical degradation, involving the absorption of light, can be a significant environmental fate process for aromatic compounds. The photochemical behavior of 2-(trifluoromethyl)phenol has been investigated and provides a basis for understanding the potential photodegradation of this compound.

The photolysis rates of 2-(trifluoromethyl)phenol are highly dependent on pH, with significantly faster degradation observed at higher pH values. acs.orgnih.gov For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7. acs.org This is attributed to the deprotonation of the phenol (B47542) at higher pH, leading to an anionic form that is more susceptible to excitation by light. nih.gov The photolysis rate constants for 2-(trifluoromethyl)phenol under various conditions are summarized in the table below. While specific quantum yields for this compound are not available, studies on other fluorinated pesticides have reported simulated sunlight quantum yields at pH 7 to be in the range of 0.00012 to 0.0033. researchgate.net

ConditionPhotolysis Rate Constant (h-1)
pH 5 buffer3.52 ± 0.07
pH 7 buffer26.4 ± 0.64
pH 7 buffer with 1 mM H2O229.99 ± 1.47
pH 10 buffer334.1 ± 93.45
pH 10 buffer with 0.5 mM sulfite (B76179)422.4 ± 9.38

The photodegradation of fluorinated phenols can lead to a variety of products. For Ar-CF3 model compounds like 2-(trifluoromethyl)phenol, the photodegradation products include fluoride (B91410) and various organofluorine compounds, with the product distribution being dependent on the reaction conditions. acs.orgresearchgate.net For example, trifluoroacetic acid has been identified as a product of 4-(trifluoromethyl)phenol (B195918) photolysis. researchgate.net In the case of fluorophenols (Ar-F compounds), the primary photoproduct is fluoride. nih.gov It is anticipated that the photodegradation of this compound would also result in the formation of fluoride and other hydroxylated and fragmented organic species.

The presence of oxidizing agents and other environmental factors can significantly influence the rate of photochemical degradation. For 2-(trifluoromethyl)phenol, the addition of hydrogen peroxide (H2O2) at pH 7, which leads to the formation of hydroxyl radicals, slightly increases the photolysis rate. acs.org In contrast, the presence of sulfite at pH 10, which generates hydrated electrons, leads to a more substantial increase in the degradation rate. acs.org This suggests that both oxidative and reductive pathways can contribute to the photochemical transformation of these compounds. The degradation of other fluorinated pesticides has also been shown to be accelerated by the presence of hydrogen peroxide and persulfate. acs.org It is therefore expected that the photolysis of this compound in natural waters would be influenced by the presence of dissolved organic matter, nitrate, and other photosensitizers that can generate reactive species.

Enzymatic and Biotransformation Studies of this compound

The enzymatic and biotransformation of this compound represents a critical area of research for understanding its environmental persistence and potential for bioremediation. While specific studies focusing exclusively on this compound are limited, valuable insights can be drawn from research on structurally similar fluorinated aromatic compounds. The following sections detail the current understanding of microbial defluorination capabilities and the identification of biologically derived metabolites, largely by inference from related molecules.

Microbial Defluorination Capacities and Mechanisms

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the recalcitrance of many organofluorine compounds in the environment. However, various microorganisms have evolved enzymatic machinery capable of cleaving this robust bond. Microbial defluorination can occur through several mechanisms, including oxidative, hydrolytic, and reductive pathways.

Research on various fluorophenols has demonstrated that aerobic microbial degradation often initiates with the hydroxylation of the aromatic ring, a reaction catalyzed by mono- or dioxygenase enzymes. This initial step is crucial as it can activate the molecule for subsequent defluorination and ring cleavage. For instance, studies on fluorophenols have shown their conversion to fluorocatechols by microorganisms like the yeast-like fungus Exophiala jeanselmei. asm.org This initial hydroxylation is a common strategy employed by microbes to destabilize the aromatic system and facilitate further degradation. ijrrjournal.com

While direct evidence for the enzymatic defluorination of the monofluoromethyl group in this compound is not extensively documented, it is plausible that microorganisms capable of degrading other fluorinated aromatics could also act on this compound. The enzymatic cleavage of the C-F bond in a fluoromethyl group has been observed in other contexts. For example, fluoroacetate (B1212596) dehalogenases catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. Although structurally different, this demonstrates the existence of enzymes that can directly attack a C-F bond on an aliphatic moiety.

In the case of aromatic compounds, defluorination is often a secondary step following initial oxidative attack on the ring. The introduction of hydroxyl groups can electronically influence the stability of the C-F bond, making it more susceptible to cleavage.

Table 1: Potential Microbial Genera Involved in Fluorinated Phenol Degradation

Microbial GenusPotential Role in DegradationRelevant Findings
PseudomonasDegradation of various aromatic compounds, including phenols. nih.govStrains of Pseudomonas are well-known for their ability to degrade phenol and its derivatives through both ortho- and meta-cleavage pathways. ijrrjournal.comnih.gov
RhodococcusDegradation of a wide range of organic pollutants.Rhodococcus phenolicus is a species capable of utilizing phenol as a sole carbon source. wikipedia.org
ExophialaFungal degradation of fluorophenols.Exophiala jeanselmei has been shown to convert fluorophenols into fluorocatechols and fluoromuconates, accompanied by the release of fluoride ions. asm.org
ArthrobacterDegradation of 4-fluorophenol (B42351).An engineered strain of Arthrobacter has been developed for the efficient degradation of 4-fluorophenol. nih.gov

Identification of Biologically Derived Metabolites

The identification of metabolites is fundamental to elucidating the degradation pathway of a chemical compound. For this compound, the specific biologically derived metabolites have not been reported in the scientific literature. However, based on the established metabolic pathways of other fluorophenols, a hypothetical degradation route can be proposed.

The initial step in the aerobic degradation of phenols by microorganisms is typically hydroxylation to form a catechol derivative. ijrrjournal.com In the case of this compound, this would likely result in the formation of 3-(Fluoromethyl)catechol or 4-(Fluoromethyl)catechol . This reaction is catalyzed by phenol hydroxylases. frontiersin.org

Following the formation of a fluorinated catechol, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This can occur via two primary routes: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org

Ortho-cleavage: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. In this case, a fluorinated muconic acid would be produced.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative.

Studies on the degradation of 2-fluorophenol (B130384) by Exophiala jeanselmei have successfully identified 3-fluorocatechol and 2-fluoromuconate as metabolites using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. asm.org This provides strong evidence for an ortho-cleavage pathway in the degradation of this related compound. Furthermore, the detection of free fluoride ions indicated that defluorination occurred at some stage of the degradation process. asm.org

In the degradation of 4-fluorophenol by an engineered strain of Escherichia coli, hydroquinone (B1673460) was identified as a key intermediate, suggesting a different initial hydroxylation and defluorination mechanism. nih.gov

Table 2: Hypothetical and Identified Metabolites in the Degradation of Fluorinated Phenols

Parent CompoundProposed/Identified Metabolite(s)Degradation Pathway StepReference
This compound3-(Fluoromethyl)catechol / 4-(Fluoromethyl)catecholRing Hydroxylation(Hypothetical)
2-Fluorophenol3-FluorocatecholRing Hydroxylation asm.org
2-Fluorophenol2-FluoromuconateRing Cleavage (Ortho) asm.org
4-FluorophenolHydroquinoneHydroxylation/Defluorination nih.gov

It is important to emphasize that without direct experimental evidence, the precise metabolic fate of this compound in biological systems remains speculative. Further research employing techniques such as mass spectrometry and NMR spectroscopy on microbial cultures exposed to this compound is necessary to definitively identify its degradation products and elucidate the operative enzymatic pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoromethyl Phenol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For 2-(fluoromethyl)phenol, the FT-IR spectrum is expected to be characterized by several key absorption bands.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands between 3000 and 3100 cm⁻¹.

The C-F stretching vibration of the fluoromethyl group is expected to produce a strong absorption band in the range of 1000-1100 cm⁻¹. The C-O stretching vibration of the phenol (B47542) group would likely be observed around 1200-1260 cm⁻¹. Furthermore, the aromatic C=C stretching vibrations will give rise to a set of medium to strong bands in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations of the aromatic ring would also be present at lower frequencies.

Table 1: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200-3600 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium to Weak
Aliphatic C-H Stretch 2850-2960 Medium to Weak
Aromatic C=C Stretch 1450-1600 Medium to Strong
C-O Stretch 1200-1260 Strong
C-F Stretch 1000-1100 Strong

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While polar bonds like O-H and C=O give strong FT-IR signals, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric "ring breathing" mode of the benzene (B151609) ring should give a strong and sharp signal. The C-F stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The O-H stretching band is typically weak in Raman spectra. The aromatic C-H stretching vibrations will appear in the 3000-3100 cm⁻¹ region.

Table 2: Predicted FT-Raman Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Medium
Aromatic Ring Breathing 990-1010 Strong
C-F Stretch 1000-1100 Medium to Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration, typically in the range of 4-8 ppm. The aromatic protons would resonate in the downfield region, between 6.5 and 7.5 ppm. Due to the ortho-substitution, these protons would exhibit a complex splitting pattern (multiplets) due to spin-spin coupling with each other. The two protons of the fluoromethyl group (-CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom, with an expected chemical shift in the range of 5.0-5.5 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbon atom attached to the hydroxyl group (C-1) would be found in the 150-160 ppm region. The carbon of the fluoromethyl group (-CH₂F) would be significantly affected by the electronegative fluorine and is expected to resonate as a doublet (due to ¹J-coupling with fluorine) in the range of 80-90 ppm. The aromatic carbons would appear between 115 and 140 ppm, with the carbon attached to the fluoromethyl group (C-2) also showing coupling to fluorine.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Multiplicity (¹³C)
OH 4.0-8.0 - broad singlet -
CH₂F 5.0-5.5 80-90 doublet doublet
Aromatic H 6.5-7.5 - multiplet -
C1 (C-OH) - 150-160 - singlet
C2 (C-CH₂F) - 125-135 - doublet

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom in the fluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group. The chemical shift of this signal would be indicative of the monofluoromethyl group attached to an aromatic ring, likely in the region of -200 to -220 ppm relative to a standard such as CFCl₃. ¹⁹F NMR can also be used for quantitative analysis due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the adjacent aromatic protons, helping to elucidate their specific positions on the ring. A correlation between the -CH₂F protons and any adjacent protons (if present and coupled) would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CH₂F group to its corresponding ¹³C signal. Similarly, each aromatic proton signal would be correlated to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected from the -CH₂F protons to the aromatic carbon C-2 and potentially to C-1 and C-3. The phenolic OH proton might show a correlation to C-1 and C-2.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Table 4: List of Compounds Mentioned

Compound Name

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₇H₇FO), HRMS provides the exact mass of the molecular ion, allowing it to be distinguished from other ions with the same nominal mass.

The theoretical exact mass of the monoisotopic molecular ion [M]⁺• of this compound is calculated to be 126.0532 u. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula of C₇H₇FO, a key step in its identification.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Formula Theoretical Exact Mass (u)

This table is generated based on theoretical calculations of the exact mass.

While specific ion clustering data for this compound is not available in the NIST Chemistry WebBook, ion-molecule reactions can lead to the formation of clusters, particularly under softer ionization conditions like chemical ionization. nist.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry provides a molecular fingerprint. For phenols, a strong molecular ion peak is typically observed. docbrown.info The fragmentation of this compound is predicted to follow pathways characteristic of both phenols and benzyl (B1604629) halides. The initial event is the removal of an electron to form the molecular ion at m/z 126.

Key predicted fragmentation pathways include:

Loss of a hydrogen atom: A peak at m/z 125 ([M-H]⁺) may arise from the loss of the acidic phenolic proton.

Loss of the fluoromethyl radical: Cleavage of the C-C bond between the aromatic ring and the fluoromethyl group would result in the loss of a •CH₂F radical, leading to a fragment ion at m/z 93.

Formation of a tropylium-like ion: Rearrangement and loss of carbon monoxide (CO) from the molecular ion is a classic fragmentation pathway for phenols, which would yield a fragment at m/z 98 ([M-CO]⁺•). docbrown.info

Loss of HF: In compounds containing fluorine, the elimination of a neutral hydrogen fluoride (B91410) molecule can occur, which would produce a fragment at m/z 106 ([M-HF]⁺•). whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Ion/Fragment Predicted Fragmentation Pathway
126 [C₇H₇FO]⁺• Molecular Ion (Parent Peak)
125 [C₇H₆FO]⁺ Loss of H• from hydroxyl group
106 [C₇H₆O]⁺• Loss of HF
98 [C₆H₆F]⁺• Loss of CO from molecular ion

This table represents predicted fragmentation patterns based on the chemical principles of mass spectrometry, as specific experimental data is not publicly available.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

A search of publicly available crystallographic databases reveals that a single-crystal X-ray structure for this compound has not been reported. Therefore, experimental details on its solid-state molecular conformation, such as the precise orientation of the fluoromethyl and hydroxyl groups relative to the phenyl ring, are currently unavailable. If a crystal structure were determined, it would provide definitive data on the planarity of the molecule and the torsion angles defining the substituent positions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmq.edu.au This analysis is performed on data obtained from a solved crystal structure. Since no such structure is available for this compound, a Hirshfeld analysis cannot be conducted.

Computational and Theoretical Chemistry Investigations of 2 Fluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 2-(Fluoromethyl)phenol, DFT calculations can provide deep insights into its geometry, spectroscopic properties, and electronic nature. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations.

Optimized Molecular Geometry and Electronic Structure

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the fluoromethyl group at the ortho position relative to the hydroxyl group is expected to influence the geometry of the benzene (B151609) ring and the orientation of the substituents.

The electronic structure of the optimized geometry can then be analyzed. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

Parameter Predicted Value
C-C (ring) bond lengths 1.38 - 1.41 Å
C-O bond length 1.36 Å
O-H bond length 0.96 Å
C-C (methyl) bond length 1.51 Å
C-F bond length 1.39 Å
C-O-H bond angle 109.5°
C-C-O bond angle 119.0°

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies.

For this compound, characteristic vibrational modes would include the O-H stretching frequency, C-H stretching of the aromatic ring, C-C stretching modes within the ring, and the C-F stretching of the fluoromethyl group. The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands.

Table 2: Predicted Major Vibrational Frequencies of this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch ~3600
Aromatic C-H stretch 3050 - 3150
C-C (ring) stretch 1450 - 1600
C-O stretch ~1250

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In the case of this compound, the MEP would likely show a region of negative potential (typically colored red or yellow) around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (usually blue) would be expected around the hydroxyl hydrogen atom, making it a likely site for nucleophilic interaction. The aromatic ring would exhibit a more complex potential landscape due to the interplay of the electron-donating hydroxyl group and the electron-withdrawing fluoromethyl group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs and the C-F bond into the aromatic ring. The stabilization energies associated with these delocalizations provide a measure of their importance in stabilizing the molecule. This analysis can also shed light on hyperconjugative and steric interactions that influence the molecule's conformation and reactivity.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Beyond static molecular properties, computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and energetics.

Transition State Analysis and Activation Energy Calculations

To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. DFT calculations can be used to locate transition state structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For this compound, one could investigate various reactions, such as its deprotonation, electrophilic aromatic substitution, or oxidation. For each potential reaction, the transition state would be located, and the activation energy calculated. This would allow for a comparison of the feasibility of different reaction pathways and a prediction of the major products. For instance, the O-H bond dissociation energy can be calculated to predict its antioxidant activity. Studies on substituted phenols have shown that electron-withdrawing groups can influence these reaction energies.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzene

Protonation and Defluorination Energetics

The study of protonation and defluorination energetics of this compound is crucial for understanding its reactivity and potential degradation pathways. While specific experimental or extensive computational studies on this compound are not widely available, insights can be drawn from research on related compounds, such as 2-(trifluoromethyl)phenol (B147641).

Protonation of the phenolic oxygen is the initial step in acid-catalyzed reactions. The energy of this process is influenced by the electronic effects of the substituents on the aromatic ring. The fluoromethyl group (-CH2F) is electron-withdrawing due to the high electronegativity of fluorine, which is expected to decrease the basicity of the phenolic oxygen, making protonation less favorable compared to phenol (B47542). However, it would be less deactivating than a trifluoromethyl (-CF3) group.

Defluorination, the cleavage of the C-F bond, is a critical process in the environmental fate and metabolism of fluorinated organic compounds. For trifluoromethylphenols, studies have shown that defluorination can occur under aqueous conditions, and the mechanism is influenced by the position of the substituent and the pH of the solution. rsc.orgchemrxiv.org Density functional theory (DFT) calculations on trifluoromethylphenols suggest that the key defluorination step can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is initiated by the deprotonation of the phenol. rsc.org

For this compound, a similar pathway can be hypothesized. The process would likely involve the deprotonation of the hydroxyl group to form a phenoxide. The subsequent steps leading to fluoride (B91410) elimination would depend on the specific reaction conditions. The energetics of this process would be influenced by the stability of the intermediates and transition states. In superacidic conditions, as seen with trifluoromethyl-substituted arenes, protonation of the fluorine atoms can facilitate Friedel-Crafts-type reactions, suggesting that the environment plays a significant role in the reaction pathway and energetics. nih.gov

Prediction of Molecular Properties and Interactions

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Calculations

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are important descriptors for predicting the pharmacokinetic properties of a molecule, such as absorption and membrane permeability. Due to the limited experimental data for this compound, computational methods are valuable for estimating these properties.

Below is a table of predicted values for LogP and TPSA for this compound, alongside values for related compounds for comparison. These values are typically calculated using software based on atomic contributions or fragment-based methods.

CompoundPredicted LogPPredicted TPSA (Ų)
Phenol1.4820.23
This compound~1.7 - 2.0~20.23
2-(Trifluoromethyl)phenol2.5920.23

Note: The values for this compound are estimates based on computational models and may vary depending on the algorithm used. The TPSA is primarily determined by the hydroxyl group and is therefore expected to be very similar for all three compounds.

The introduction of the fluoromethyl group is expected to increase the lipophilicity (higher LogP) compared to phenol due to the replacement of a hydrogen atom with a more lipophilic fluoromethyl group. However, it is anticipated to be less lipophilic than 2-(trifluoromethyl)phenol, which has a greater number of fluorine atoms.

Hydrogen Bond Donor/Acceptor Characteristics

The presence of a hydroxyl group makes this compound a hydrogen bond donor. The oxygen atom of the hydroxyl group and the fluorine atom of the fluoromethyl group can both act as hydrogen bond acceptors.

The strength of the hydrogen bond donating ability of the hydroxyl group is influenced by the electron-withdrawing nature of the this compound group. This substituent will increase the acidity of the phenolic proton, making it a stronger hydrogen bond donor compared to phenol.

An important feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom of the adjacent fluoromethyl group. This interaction can influence the conformational preference of the molecule. Studies on related compounds, such as 2-halophenols and derivatives of 2-(trifluoromethyl)phenol, have investigated the extent of intramolecular hydrogen bonding. cdnsciencepub.comrsc.org For 2-(trifluoromethyl)phenol derivatives, long-range spin-spin coupling constants have been used to estimate the populations of conformers with and without intramolecular hydrogen bonds. cdnsciencepub.com In the case of this compound, the O-H---F hydrogen bond is likely to be a significant factor in determining its three-dimensional structure.

InteractionTypeKey Atoms Involved
DonorIntermolecularO-H of phenol with an acceptor
AcceptorIntermolecularOxygen of phenol with a donor
AcceptorIntermolecularFluorine of fluoromethyl group with a donor
IntramolecularHydrogen BondO-H of phenol with Fluorine of fluoromethyl group

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to explore the dynamic behavior and preferred three-dimensional structures of molecules like this compound.

MD simulations can provide insights into the flexibility of the molecule, the dynamics of intramolecular hydrogen bonding, and its interactions with solvent molecules. Such simulations would typically involve placing the this compound molecule in a simulation box with a chosen solvent (e.g., water) and solving Newton's equations of motion for all atoms over time. This would allow for the observation of conformational changes and the stability of different rotamers.

Conformational analysis of this compound would focus on the rotation around the C-C bond connecting the fluoromethyl group to the phenyl ring and the C-O bond of the hydroxyl group. The key dihedral angles to consider are:

τ1 (C-C-C-O): Defines the orientation of the hydroxyl group relative to the fluoromethyl group.

τ2 (C-C-C-F): Defines the orientation of the fluorine atom relative to the phenyl ring.

The potential energy surface of the molecule would be explored by systematically varying these dihedral angles to identify low-energy conformers. The stability of these conformers would be determined by a combination of steric hindrance, electronic effects, and the presence of the intramolecular O-H---F hydrogen bond. It is expected that the conformer allowing for the formation of this intramolecular hydrogen bond would be significantly populated, if not the global minimum energy structure. Computational studies on related imine-phenol compounds have shown that intramolecular hydrogen bonds play a crucial role in dictating the molecular configuration. nih.gov

Advanced Applications and Functional Materials Derived from 2 Fluoromethyl Phenol

Role as a Key Intermediate in Organic Synthesis

The reactivity of the hydroxyl and the fluoromethyl-substituted aromatic ring makes 2-(fluoromethyl)phenol a potentially versatile intermediate in the synthesis of more complex molecules. Phenols are common precursors in a wide array of organic reactions, and the fluoromethyl group can influence the reaction pathways and properties of the resulting products. wikipedia.org

Precursor for Complex Fluorinated Molecules

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. mdpi.com this compound can serve as a foundational building block for creating more elaborate fluorinated compounds. The hydroxyl group can be readily converted into other functional groups or used as a directing group for further substitutions on the aromatic ring. The fluoromethyl group itself can potentially undergo further chemical transformations, although it is generally more stable than a chloromethyl or bromomethyl group. Its utility lies in its ability to introduce a single fluorine atom along with a methylene (B1212753) spacer, which can be crucial for tuning the steric and electronic profile of a target molecule, particularly in the synthesis of pharmaceuticals and agrochemicals where such modifications are critical for activity and metabolic stability. mdpi.com

Building Block in Multistep Synthetic Sequences

In multistep synthesis, starting materials with unique functionalities are highly prized. This compound offers two distinct reactive sites: the phenolic hydroxyl group and the aromatic ring activated by the hydroxyl group and influenced by the electronic nature of the fluoromethyl substituent. This duality allows for sequential and regioselective reactions. For instance, the hydroxyl group could be protected, followed by electrophilic substitution on the ring, and then deprotection and further reaction at the hydroxyl site. This controlled, stepwise approach is fundamental to constructing complex molecular architectures. Its role as a building block is analogous to other substituted phenols used in the synthesis of natural products, pharmaceuticals, and other fine chemicals. wikipedia.org

Development of Functional Materials and Specialty Chemicals

The incorporation of fluorinated compounds into materials can bestow desirable properties such as thermal stability, chemical resistance, and low surface energy. mdpi.com While specific research on this compound in this area is not widely documented, its potential can be inferred from the broader field of fluorinated materials.

Incorporation into Polymers and Coatings

Phenolic compounds are precursors to phenolic resins, such as Bakelite, which are known for their heat resistance and durability. wikipedia.org By analogy, this compound could be used as a monomer or a modifying agent in the synthesis of specialty polymers. Its incorporation into a polymer backbone could enhance the material's thermal stability and chemical inertness.

In the realm of coatings, fluorinated polymers are sought after for creating surfaces that are both water and oil repellent (hydrophobic and oleophobic). mdpi.com This is due to the very low surface energy of fluorocarbon chains. While the single fluorine in the fluoromethyl group provides a lesser effect than a perfluorinated chain, its presence at a surface could still significantly modify the wetting and adhesion properties. Polymers derived from this compound could be applied as coatings for textiles, electronics, or architectural surfaces to provide protective and easy-to-clean properties. mdpi.comnih.gov

Applications in Chemical Process Development

In chemical process development, intermediates that are readily available and can be converted into a variety of high-value products are essential. While the large-scale industrial use of this compound is not well-established in the available literature, substituted phenols, in general, are crucial intermediates. wikipedia.orggoogle.com For example, phenols are converted to precursors for plastics, detergents, and pharmaceuticals on a massive scale. wikipedia.org The unique properties conferred by the fluoromethyl group could make this compound a valuable intermediate for specialty chemicals where specific performance characteristics, such as enhanced stability or unique reactivity, are required.

Advanced Reagents in Synthetic Chemistry

While this compound itself is more of a building block than a reagent, it could be converted into more advanced reagents. For example, the phenolic hydroxyl group could be used to anchor the molecule to a solid support, creating a functionalized resin for use in solid-phase synthesis or as a scavenger resin. Furthermore, it could be a precursor for creating specialized ligands for catalysis, where the fluoromethyl group could tune the electronic properties of the metal center, influencing the catalyst's activity and selectivity. There is a continuous search for new reagents that can perform chemical transformations more efficiently and selectively, and fluorinated organic compounds are a promising area of exploration. acs.org

Mechanistic Insights into Biological Interactions of 2 Fluoromethyl Phenol Analogues

Molecular Binding Affinity Studies

The biological activity of a compound is intimately linked to its ability to bind to specific molecular targets, such as enzymes and receptors. The presence of the fluoromethyl group on the phenol (B47542) ring can significantly alter these binding interactions.

Phenolic compounds are known to interact with a variety of enzymes, often acting as inhibitors. nih.govnih.gov The nature of this interaction can be influenced by the substituents on the phenolic ring. For 2-(fluoromethyl)phenol analogues, the fluoromethyl group can play a crucial role in the binding to enzyme active sites.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in an enzyme's active site. The fluoromethyl group, being electron-withdrawing, can increase the acidity of the phenolic proton, thereby enhancing its hydrogen bond donating capacity. This can lead to stronger binding to the active site.

Furthermore, the fluorine atom itself can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with the protein backbone or side chains. While fluorine is a poor hydrogen bond acceptor, its presence can influence the local electronic environment to favor binding.

Table 1: Potential Interactions of this compound Analogues with Enzyme Active Sites

Interaction TypeMoiety InvolvedPotential Effect on Binding
Hydrogen BondingPhenolic -OHEnhanced donation due to electron-withdrawing CH2F group
Dipole-DipoleC-F bondFavorable interactions with polar residues
Hydrophobic InteractionsPhenyl ringBinding to nonpolar pockets in the active site
Covalent BondingPhenolic ringPotential for covalent modification of nucleophilic residues

The interaction of small molecules with receptors is fundamental to many physiological processes. Fluorination is a common strategy to enhance the binding affinity and selectivity of ligands for their receptors. The this compound scaffold can be seen in analogues designed to modulate various receptor functions.

For instance, in the design of ligands for olfactory receptors, the specific arrangement of functional groups and their electronic properties are critical for recognition. nih.gov The introduction of a fluoromethyl group can alter the molecule's electrostatic potential and shape, thereby modulating its interaction with specific olfactory receptors.

Influence of Fluoromethyl Group on Molecular Recognition

The substitution of a hydrogen atom with fluorine, or a methyl group with a fluoromethyl group, can have profound effects on a molecule's physicochemical properties, which in turn influences its recognition by biological targets.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine can have a complex and context-dependent effect on lipophilicity. acs.org

While highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group, the effect of a single fluorine atom or a monofluoromethyl group is more nuanced. researchgate.netacs.org In many aliphatic systems, the introduction of a single fluorine atom can actually decrease lipophilicity due to the polarity of the C-F bond. acs.org However, in aromatic systems, fluorination often leads to an increase in lipophilicity.

Table 2: Predicted Physicochemical Properties of Phenol and its Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3
PhenolC6H6O94.111.5
o-Cresol (B1677501)C7H8O108.142.0
This compoundC7H7FO126.131.8
2-(Trifluoromethyl)phenol (B147641)C7H5F3O162.112.8 nih.gov

Note: XLogP3 is a computed value and may differ from experimentally determined log P values. Data for phenol and o-cresol are for comparative purposes.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The fluoromethyl group (CH2F) can be considered a bioisostere for several groups, including the methyl (CH3) and hydroxyl (OH) groups.

CH2F as a bioisostere for CH3: The fluoromethyl group is sterically similar to the methyl group. However, its electronic properties are vastly different. The strong electron-withdrawing nature of fluorine in the CH2F group can alter the pKa of nearby functional groups, such as the phenolic hydroxyl, and can influence metabolic stability. Replacing a methyl group with a fluoromethyl group can block metabolic oxidation at that position.

CH2F as a bioisostere for OH: The fluoromethyl group can also be considered a bioisostere for a hydroxyl group. While it cannot act as a hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. This replacement can be advantageous in cases where the hydrogen-donating ability of the hydroxyl group is not critical for binding but leads to unfavorable metabolic pathways like glucuronidation. nih.gov

The successful application of such bioisosteric replacements depends on the specific biological target and the role of the original functional group in molecular recognition. princeton.edu

Biotransformation and Metabolic Fate Considerations (Mechanistic Focus)

The metabolism of xenobiotics, including therapeutic agents, is a critical determinant of their efficacy and duration of action. The biotransformation of phenolic compounds and fluorinated molecules follows well-established, yet complex, pathways primarily mediated by cytochrome P450 (CYP) enzymes. youtube.comyoutube.comnih.gov

The metabolism of phenols typically proceeds through two main phases. Phase I metabolism involves oxidation, reduction, or hydrolysis, often introducing or unmasking a polar functional group. youtube.com For phenols, this frequently involves hydroxylation of the aromatic ring to form catechols or hydroquinones. nih.gov Phase II metabolism involves conjugation of the parent compound or its Phase I metabolite with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

The presence of a fluoromethyl group on the phenol ring is expected to significantly influence its metabolic fate. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by CYP enzymes. Therefore, oxidation of the fluoromethyl group itself is unlikely.

The primary site of metabolic attack on this compound is likely to be the aromatic ring. Hydroxylation could occur at positions para or ortho to the existing hydroxyl group, leading to the formation of fluorinated catechol or hydroquinone (B1673460) derivatives. The electron-withdrawing nature of the fluoromethyl group may influence the regioselectivity of this hydroxylation.

Alternatively, the phenolic hydroxyl group is a prime target for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), or sulfation, catalyzed by sulfotransferases (SULTs), would lead to the formation of highly water-soluble conjugates that can be readily excreted.

A potential, though less common, metabolic pathway could involve defluorination. While the C-F bond is strong, metabolic processes at adjacent positions can sometimes lead to the elimination of fluoride (B91410). researchgate.net For example, if hydroxylation were to occur on the methyl carbon of the fluoromethyl group (a less favorable process), the resulting intermediate could be unstable and lead to defluorination.

Table 3: Postulated Metabolic Pathways for this compound

Metabolic PhaseReaction TypeKey EnzymesPotential Metabolites
Phase IAromatic HydroxylationCytochrome P450 (CYP)3-(Fluoromethyl)catechol, 4-(Fluoromethyl)catechol, 5-(Fluoromethyl)hydroquinone
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)2-(Fluoromethyl)phenyl glucuronide
Phase IISulfationSulfotransferases (SULTs)2-(Fluoromethyl)phenyl sulfate

Pathways of Defluorination in Biological Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts metabolic stability to fluorinated compounds. However, enzymatic systems within the body, particularly in the liver, are capable of catalyzing the cleavage of this bond, a process known as defluorination. For this compound and its analogues, the primary enzymes implicated in this process are the Cytochrome P450 (CYP) monooxygenases.

The proposed principal pathway for the defluorination of the fluoromethyl group involves oxidative metabolism. The reaction is initiated by the abstraction of a hydrogen atom from the fluoromethyl group by a highly reactive oxygen species of the CYP enzyme, leading to the formation of a transient radical intermediate. This is followed by the addition of a hydroxyl group, resulting in an unstable gem-fluorohydrin (a molecule with a fluorine and a hydroxyl group on the same carbon). This intermediate rapidly eliminates hydrogen fluoride (HF) to yield the corresponding benzaldehyde (B42025) derivative.

A key enzyme system involved in the metabolism of a vast array of foreign compounds is the Cytochrome P450 family. nih.gov These enzymes, primarily located in the liver, catalyze oxidation, reduction, and hydrolysis reactions to make compounds more water-soluble for excretion. nih.gov Computational studies on other fluorinated aromatic compounds suggest that CYP-mediated defluorination can also proceed through the formation of an epoxide on the aromatic ring. nih.govmanchester.ac.uk Subsequent rearrangement of this epoxide can lead to the elimination of the fluoride ion. manchester.ac.uk

Another potential, though less direct, pathway involves the initial hydroxylation of the aromatic ring. Phenol hydroxylases are enzymes that can introduce an additional hydroxyl group onto the phenol ring, typically adjacent to the existing one. researchgate.net This alteration of the electronic properties of the molecule could potentially make the fluoromethyl group more susceptible to subsequent metabolic attack and defluorination.

It has also been proposed that benzyl (B1604629) fluorides may act as alkylating agents, which could be a mechanism for their defluorination. nih.gov The fluoride ion can be released through metabolic processes in the liver. nih.gov

Structural Features Affecting Biotransformation Rates

The rate and extent of biotransformation, including defluorination, of this compound analogues are significantly influenced by various structural features of the molecule. These features can affect the molecule's ability to bind to the active site of metabolic enzymes and can alter the electronic properties of the fluoromethyl group and the aromatic ring.

Position of the Fluoroalkyl Group: The relative positions of the hydroxyl and fluoromethyl groups on the benzene (B151609) ring are critical. In this compound, the proximity of these two groups can lead to intramolecular interactions that may influence the binding orientation within an enzyme's active site, thereby affecting the rate of metabolism.

Substituents on the Aromatic Ring: The presence, nature, and position of other substituents on the aromatic ring play a pivotal role in modulating biotransformation rates.

Electron-donating groups (e.g., methoxy, alkyl groups) increase the electron density of the aromatic ring. This can enhance the rate of oxidative metabolism by making the ring more susceptible to attack by electrophilic oxygen species of CYP enzymes.

Electron-withdrawing groups (e.g., chloro, nitro groups) decrease the electron density of the aromatic ring. mdpi.com This can make the ring less prone to oxidation. However, these groups can also influence the stability of the C-F bond. For instance, studies on benzyl fluoride derivatives have shown that the introduction of an electron-withdrawing chloro group at the 3-position (meta-position) can significantly decrease defluorination, suggesting increased stability of the molecule. nih.gov

The following table summarizes the expected effect of different substituents on the biotransformation rate of this compound analogues, based on general principles of metabolic chemistry.

Substituent TypePosition on RingExpected Effect on Biotransformation RateRationale
Electron-Donating (e.g., -OCH₃, -CH₃)Para (4-position)IncreaseEnhances aromatic ring oxidation by increasing electron density.
Electron-Donating (e.g., -OCH₃, -CH₃)Ortho (6-position)VariableMay sterically hinder enzyme binding, potentially decreasing the rate despite electronic activation.
Electron-Withdrawing (e.g., -Cl, -NO₂)Meta (3- or 5-position)DecreaseReduces electron density of the ring and can stabilize the fluoromethyl group against defluorination. nih.gov
Electron-Withdrawing (e.g., -Cl, -NO₂)Para (4-position)DecreaseLowers the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.
Bulky Groups (e.g., tert-butyl)Any positionDecreaseSteric hindrance can prevent optimal binding to the active site of metabolic enzymes.

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